molecular formula C19H22N4O3S B2655367 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1234996-42-9

2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2655367
CAS No.: 1234996-42-9
M. Wt: 386.47
InChI Key: BOKKQZSWHOUUSR-UHFFFAOYSA-N
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Description

2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the nitrophenyl group and the piperidinyl moiety suggests potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazole Ring: Starting with the appropriate aldehyde and amine, the imidazole ring can be synthesized through a condensation reaction.

    Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using allyl bromide.

    Attachment of the Nitrophenyl Group: This step involves a nitration reaction to introduce the nitro group onto the phenyl ring.

    Thioether Formation: The imidazole derivative can be reacted with a thiol to form the thioether linkage.

    Piperidinyl Substitution: Finally, the piperidinyl group can be introduced through a substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Reduction of the Nitro Group: This reaction would yield the corresponding amine derivative.

    Substitution Reactions: These reactions can lead to various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, imidazole derivatives are often studied for their enzyme inhibitory properties. This compound could potentially be used to study the inhibition of specific enzymes.

Medicine

Medicinally, compounds with imidazole rings are known for their antifungal, antibacterial, and anticancer activities. This compound could be investigated for similar pharmacological properties.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, inhibiting their activity. The nitrophenyl group might enhance binding affinity through π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    1-allyl-5-(3-nitrophenyl)-1H-imidazole: Lacks the thioether and piperidinyl groups.

    2-(1-allyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone: Lacks the nitrophenyl group.

    1-(piperidin-1-yl)ethanone: Lacks the imidazole and nitrophenyl groups.

Uniqueness

The uniqueness of 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-[5-(3-nitrophenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-2-9-22-17(15-7-6-8-16(12-15)23(25)26)13-20-19(22)27-14-18(24)21-10-4-3-5-11-21/h2,6-8,12-13H,1,3-5,9-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKKQZSWHOUUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=CN=C1SCC(=O)N2CCCCC2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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